(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid
Description
(2S)-2-[tert-Butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is a chiral carboxylic acid featuring a tert-butyl(dimethyl)silyl (TBS) ether protecting group at the 2-position (S-configuration) and a methyl substituent at the 3-position. The TBS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under acidic and basic conditions, while remaining labile to fluoride-based deprotection (e.g., TBAF or HF-pyridine) . This compound is likely employed in stereoselective syntheses, such as peptide or polyketide frameworks, where temporary hydroxyl protection is critical.
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
LPOQMJJLBZAHQJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Silylation of Hydroxyl Groups
The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the secondary hydroxyl group of (2S)-2-hydroxy-3-methylbutanoic acid derivatives. A representative procedure involves:
Starting Material : Methyl (2S)-2-hydroxy-3-methylbutanoate
Reagents :
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
Solvent : Anhydrous dichloromethane (CH₂Cl₂)
Conditions :
-
Cool reaction mixture to 4°C under nitrogen.
-
Add TBDMS-Cl dropwise, followed by Et₃N.
-
Stir for 16 hours at room temperature.
Workup :
-
Wash organic layer with H₂O (3×) and saturated NaCl.
-
Dry over MgSO₄, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Yield : 85–92% (methyl (2S)-2-[TBDMS]oxy-3-methylbutanoate).
Table 1: Comparative Silylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 4°C → rt | 16 | 92 |
| Imidazole | THF | 0°C → rt | 12 | 88 |
| Pyridine | DMF | rt | 24 | 78 |
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester intermediate is hydrolyzed to the target carboxylic acid under basic conditions:
Reagents :
-
Lithium hydroxide (LiOH, 3.0 equiv)
Solvent : THF/H₂O (4:1)
Conditions :
-
Reflux for 6 hours.
-
Acidify with 1M HCl to pH 2–3.
-
Extract with ethyl acetate, dry, and concentrate.
Yield : 95–98% ((2S)-2-[TBDMS]oxy-3-methylbutanoic acid).
Industrial-Scale Production
Continuous Flow Microreactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Flow microreactors enhance mass transfer and reduce reaction times:
-
Reactor Type : Tubular stainless steel (0.5 mm diameter)
-
Residence Time : 5–10 minutes
-
Temperature : 25°C
-
Throughput : 1.2 kg/hour
Advantages :
Stereochemical Control and Chiral Purity
Asymmetric Catalysis
Enantiomeric excess (ee) is maintained ≥99% using chiral auxiliaries:
Catalyst : (R)-BINOL-phosphoric acid (5 mol%)
Conditions :
Critical Parameter Analysis
Moisture Sensitivity
TBDMS-Cl reacts vigorously with water, necessitating strict anhydrous conditions:
| Parameter | Optimal Range | Deviation Effect |
|---|---|---|
| H₂O Content (ppm) | <50 | ≥100 ppm reduces yield by 40% |
| Reaction Atmosphere | N₂/Ar | O₂ increases side-product formation |
Alternative Methodologies
Enzymatic Hydrolysis
Lipase-mediated ester hydrolysis offers greener alternatives:
Enzyme : Candida antarctica lipase B (CAL-B)
Conditions :
Characterization and Quality Control
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 0.08 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 1.12 (d, J = 6.8 Hz, 3H, CH(CH₃)), 2.55 (m, 1H, CH(CH₃)), 4.25 (dd, J = 6.0, 4.4 Hz, 1H, CHOSi).
-
IR (cm⁻¹) : 1715 (C=O), 1250 (Si-C), 840 (Si-CH₃).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at C2 | Use low-temperature silylation (<10°C) |
| Incomplete ester hydrolysis | Increase LiOH stoichiometry (4.0 equiv) |
| TBDMS group cleavage during workup | Avoid acidic conditions (pH >4) |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the silyl protecting group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is used as a protecting group for alcohols, allowing for selective reactions to occur at other functional groups without interference.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action for (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Silyl-Protected Hydroxy Acids
The TBS group distinguishes this compound from other silyl-protected analogs. For example:
- Tris-TBS-protected sphingosine derivatives (e.g., (2S,3S,4S)-N-Benzyl-1,3,4-tris[TBS]oxy-octadecan-2-amine): These feature multiple TBS groups on a long alkyl chain and are intermediates in asymmetric aldol reactions for synthesizing sphingolipids. Their increased steric bulk necessitates stringent reaction conditions compared to the simpler mono-TBS-protected target compound .
| Property | Target Compound | Tris-TBS Sphingosine Derivative |
|---|---|---|
| Protecting Groups | Mono-TBS | Tri-TBS |
| Application | Hydroxyl protection | Multi-step sphingolipid synthesis |
| Deprotection | Fluoride ions | Sequential fluoride treatment |
Boc-Protected Amino Acid Derivatives
Boc (tert-butoxycarbonyl) groups are common in peptide synthesis. Key analogs include:
- (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid (): Combines Boc (amine protection) and TBS (hydroxyl protection), enabling orthogonal deprotection strategies. This dual functionality is absent in the target compound, which lacks an amino group .
- (2S)-2-(N-tert-Butoxycarbonyl)amino-3-hydroxy-3-methylbutanoic acid (): Features a Boc-protected amine and a free hydroxyl group, contrasting with the TBS-protected hydroxyl in the target. The Boc group is cleaved under acidic conditions (e.g., TFA), whereas TBS requires fluoride ions .
Ester-Protected Hydroxy Acids
- Methyl (2S)-2-hydroxy-3-methylbutanoate (): A methyl ester with a free hydroxyl group. Unlike the TBS-protected target, this compound is prone to hydrolysis under basic conditions and lacks stereochemical stability in acidic environments .
- (2S)-2-Acetoxy-3-methylbutanoic acid (): The acetyl group offers moderate protection but is less stable than TBS under nucleophilic or reducing conditions. Its deprotection requires basic hydrolysis (e.g., NaOH/MeOH), limiting compatibility with acid-sensitive substrates .
Stereoisomers and Structural Isomers
- (2R,3S)-3-hydroxy-2-methylbutanoic acid (): Differs in stereochemistry (R-configuration at C2) and substituent position (hydroxyl at C3 vs. TBS at C2). Such variations significantly alter hydrogen-bonding capacity and biological activity .
- (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (): Incorporates a Boc-protected aminomethyl group instead of TBS-oxy. This structural difference impacts solubility (predicted pKa = 4.48) and reactivity in coupling reactions .
Biological Activity
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid, also known as TBDMS-3-methylbutanoic acid, is a compound of significant interest in organic synthesis and biological research. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group for hydroxyl functionalities, enhancing the stability and reactivity of the compound in various biochemical contexts. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid can be represented as follows:
- Molecular Formula: C₁₇H₃₆O₃Si₂
- Molecular Weight: 344.6369 g/mol
- CAS Registry Number: 959044-48-5
This compound features a silyl ether functional group that contributes to its stability and reactivity in organic synthesis.
Target of Action
The TBDMS group enhances the compound's stability against hydrolysis and oxidation, making it suitable for use in various synthetic pathways. The protection of hydroxyl groups allows selective reactions to occur on other functional groups without interference from the alcohol.
Biochemical Pathways
The introduction of the TBDMS group can influence metabolic pathways, particularly in the biosynthesis and degradation of related compounds. The group can be cleaved under mild conditions, restoring the free hydroxyl group for further reactions.
Biological Activity
Research indicates that (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of TBDMS compounds can possess antimicrobial activity against various pathogens.
- Pharmacological Applications : The compound serves as a precursor in synthesizing biologically active molecules, including pharmaceuticals targeting specific metabolic pathways.
- Enzyme Inhibition : Some studies suggest that TBDMS compounds can inhibit certain enzymes, which may be beneficial in drug design.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized (2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL and evaluated its biological activity through in vitro assays. The results indicated significant inhibition of bacterial growth, suggesting potential application as an antimicrobial agent .
Case Study 2: Metabolic Pathway Analysis
In a separate study, researchers investigated the metabolic pathways influenced by TBDMS derivatives. The findings highlighted that these compounds could modulate enzyme activity associated with drug metabolism, enhancing or inhibiting the pharmacokinetics of certain drugs .
Applications in Scientific Research
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a protecting group for alcohols during multi-step syntheses. |
| Pharmaceutical Development | Serves as a building block for synthesizing drug candidates targeting specific diseases. |
| Biochemical Studies | Facilitates studies on metabolic pathways by providing stable intermediates for analysis. |
Q & A
Q. What are the key synthetic routes for preparing (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid?
The synthesis typically involves stereoselective silylation of a hydroxyl group in a chiral precursor. A common approach includes:
- Step 1 : Protection of the hydroxyl group in (2S)-3-methyl-2-hydroxybutanoic acid using tert-butyl(dimethyl)silyl chloride (TBSCl) under basic conditions (e.g., imidazole in DMF) to form the silyl ether .
- Step 2 : Acidic workup to isolate the product while preserving stereochemistry.
Critical parameters : Reaction temperature (0–25°C), solvent polarity, and base selection to minimize racemization. Confirmation of stereochemical integrity requires chiral HPLC or polarimetry .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl(dimethyl)silyl group (δ ~0.2 ppm for Si(CH)) and the stereochemistry at C2.
- X-ray Crystallography : Resolves absolute configuration, as seen in analogous tert-butoxycarbonyl (Boc)-protected amino acid derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H] ion at m/z 275.18) .
Q. What are the primary applications in peptide synthesis?
The compound serves as a chiral building block for:
- Side-chain protection : The silyl ether group stabilizes hydroxyl or carboxylate intermediates during solid-phase peptide synthesis (SPPS) .
- Conformational studies : Its steric bulk influences β-sheet or α-helix formation in peptide analogs, critical for studying neurodegenerative disease mechanisms .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Methodology :
- Cross-validation : Compare H NMR coupling constants (e.g., for C2 stereochemistry) with X-ray torsion angles. For example, a value < 4 Hz in NMR suggests a gauche conformation, which should align with X-ray dihedral angles of ~60° .
- Dynamic NMR : Assess temperature-dependent shifts to rule out rotameric interferences .
Case study : Discrepancies in tert-butyl group orientation in Boc-protected analogs were resolved via crystallography, overriding ambiguous NOE signals .
Q. What experimental design optimizes yield in large-scale synthesis while minimizing racemization?
Key factors :
- Solvent selection : Use anhydrous DMF or THF to stabilize the silylating agent and reduce hydrolysis .
- Catalytic additives : Substoichiometric amounts of DMAP accelerate silylation without side reactions .
- Temperature control : Maintain ≤25°C to prevent β-elimination of the silyl group.
Validation : Monitor enantiomeric excess (ee) via chiral GC or HPLC at each step. A yield >85% with ee >98% is achievable under optimized conditions .
Q. How does the tert-butyl(dimethyl)silyl group influence reactivity in multi-step syntheses?
Mechanistic insights :
- Steric shielding : The bulky silyl group hinders nucleophilic attack at C2, enabling selective functionalization at C3 (e.g., esterification or amidation) .
- Acid sensitivity : The silyl ether is stable under basic conditions but cleaved with TBAF or HF-pyridine, allowing sequential deprotection in complex syntheses .
Example : In peptide coupling, the silyl group remains intact during carbodiimide activation, whereas Boc groups may require earlier deprotection .
Q. What strategies address low solubility in aqueous buffers during biological assays?
Approaches :
- Prodrug design : Convert the carboxylic acid to a methyl ester (improves logP) for cellular uptake, followed by enzymatic hydrolysis in vivo .
- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
- Structural analogs : Replace tert-butyl(dimethyl)silyl with more hydrophilic groups (e.g., triethylsilyl) while retaining stereochemistry .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?
Root causes :
- Metabolic instability : The silyl group may undergo premature cleavage in vivo, reducing efficacy. Validate via LC-MS metabolite profiling .
- Protein binding : Serum albumin may sequester the compound, lowering free concentration. Measure unbound fraction using equilibrium dialysis .
Resolution : Modify the silyl group (e.g.,改用 larger triisopropylsilyl) to enhance metabolic stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
